6-(4-ethylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene 6-(4-ethylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Brand Name: Vulcanchem
CAS No.: 896073-98-6
VCID: VC4933043
InChI: InChI=1S/C18H24N6/c1-5-22-6-8-23(9-7-22)15-11-14(4)20-18-16-12(2)10-13(3)19-17(16)21-24(15)18/h10-11H,5-9H2,1-4H3
SMILES: CCN1CCN(CC1)C2=CC(=NC3=C4C(=CC(=NC4=NN23)C)C)C
Molecular Formula: C18H24N6
Molecular Weight: 324.432

6-(4-ethylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

CAS No.: 896073-98-6

Cat. No.: VC4933043

Molecular Formula: C18H24N6

Molecular Weight: 324.432

* For research use only. Not for human or veterinary use.

6-(4-ethylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene - 896073-98-6

Specification

CAS No. 896073-98-6
Molecular Formula C18H24N6
Molecular Weight 324.432
IUPAC Name 6-(4-ethylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Standard InChI InChI=1S/C18H24N6/c1-5-22-6-8-23(9-7-22)15-11-14(4)20-18-16-12(2)10-13(3)19-17(16)21-24(15)18/h10-11H,5-9H2,1-4H3
Standard InChI Key MHMATAADNZBERX-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=CC(=NC3=C4C(=CC(=NC4=NN23)C)C)C

Introduction

Synthesis Pathway

The synthesis of such complex heterocyclic compounds generally involves multi-step reactions:

  • Formation of the triazine core:

    • Triazines can be synthesized via cyclization reactions involving hydrazines or amidines with appropriate electrophiles like nitriles or chlorinated precursors.

  • Introduction of piperazine substituent:

    • Alkylation or substitution reactions are used to attach the 4-ethylpiperazine group to the triazine framework.

  • Final modifications:

    • Functional groups (e.g., methyl groups) are introduced through alkylation or selective substitution reactions to achieve the desired molecular architecture.

Pharmaceutical Applications

  • Anticancer Activity:

    • Triazine derivatives have demonstrated cytotoxicity against various cancer cell lines by mechanisms such as apoptosis induction and inhibition of key enzymes .

    • Piperazine-functionalized compounds often exhibit enhanced bioavailability and receptor-specific interactions .

  • Antibacterial/Antifungal Properties:

    • Compounds with piperazine rings are known to disrupt bacterial cell membranes or inhibit essential enzymes .

  • Neurological Applications:

    • Piperazine-containing drugs have been explored for their anxiolytic and antipsychotic properties due to their interaction with neurotransmitter receptors .

Material Science

Nitrogen-rich heterocycles like this compound may also find applications in:

  • Catalysis as ligands.

  • Organic electronics due to their electron-donating capabilities.

Biological Evaluation

Studies on similar nitrogen-containing heterocycles have shown:

  • IC50 values in the micromolar range against cancer cell lines such as HCT-116 and MCF-7 .

  • Moderate antibacterial activity against Gram-positive bacteria .

Challenges in Development

  • Synthetic Complexity:

    • Multi-step synthesis can lead to low yields and scalability issues.

  • Toxicity Concerns:

    • Nitrogen-rich compounds may exhibit off-target effects or cytotoxicity at higher doses.

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